8-iodo-2,7-dimethyl-1H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinazolinone core with specific substitutions that enhance its pharmacological properties. Quinazolinones are known for their roles as non-competitive antagonists of various receptors, particularly in the central nervous system.
The compound can be synthesized through several methods involving the reaction of anthranilic acid derivatives and various halogenating agents. Research indicates that quinazolinone derivatives, including 8-iodo-2,7-dimethyl-1H-quinazolin-4-one, have been explored for their activity against NMDA receptors, making them of interest in neuropharmacology .
8-iodo-2,7-dimethyl-1H-quinazolin-4-one falls under the classification of heterocyclic compounds, specifically as a quinazolinone derivative. It is characterized by the presence of an iodine atom at the 8-position and methyl groups at the 2 and 7 positions of the quinazolinone ring.
The synthesis of 8-iodo-2,7-dimethyl-1H-quinazolin-4-one can be achieved through various methodologies:
For example, one synthesis route may involve:
Key structural data includes:
8-iodo-2,7-dimethyl-1H-quinazolin-4-one participates in various chemical reactions due to its functional groups:
For instance, nucleophilic substitution could involve reacting the compound with an amine in a solvent like dimethylformamide under heat to yield new amine-substituted quinazolinones.
The mechanism of action for 8-iodo-2,7-dimethyl-1H-quinazolin-4-one primarily involves its interaction with NMDA receptors in the nervous system:
Studies have shown that quinazolinone derivatives exhibit IC50 values in the micromolar range against NMDA receptors, highlighting their potential therapeutic applications .
Key physical properties include:
Chemical properties include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural characterization and purity analysis of synthesized compounds .
8-iodo-2,7-dimethyl-1H-quinazolin-4-one has several notable applications:
Quinazolinone scaffolds emerged as privileged structures in medicinal chemistry following Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869 [10]. Bischler and Lang subsequently achieved quinazoline synthesis via decarboxylation of quinazoline-2-carboxylic acid, laying groundwork for structural diversification [7]. The mid-20th century witnessed accelerated interest with Niementowski's synthesis (anthranilic acid + formamide fusion) and Morgan's method (2-acetamidobenzoic acid + amine condensation using phosphorus trichloride), enabling systematic exploration of quinazolinone pharmacophores [3] [7]. Landmark clinical translations include the epidermal growth factor receptor (EGFR) inhibitors gefitinib (2003) and erlotinib (2004), where the 4-anilinoquinazoline core demonstrated potent tyrosine kinase inhibition [5] [9]. Contemporary drug discovery leverages >150 natural quinazolinone alkaloids as structural blueprints, driving innovation in anticancer, antimicrobial, and central nervous system therapeutics [1] [9].
Table 1: Historical Milestones in Quinazolinone Drug Development
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established core scaffold |
1903 | Gabriel develops reduction-condensation route | Enabled dihydroquinazoline access |
1950s | Niementowski/Morgan syntheses optimized | Scalable routes for medicinal chemistry exploration |
2003-2004 | Gefitinib/erlotinib FDA approvals | Validated 4-anilinoquinazoline as kinase inhibitor |
Halogen atoms—particularly iodine—introduce distinctive steric and electronic effects that enhance target engagement and pharmacokinetic properties. Iodine's large atomic radius (198 pm) creates pronounced steric perturbations in binding pockets, while its polarizability strengthens van der Waals interactions and halogen bonding with carbonyl groups or π-systems in biological targets [7] [9]. Crucially, iodine's electron-withdrawing inductive effect increases quinazolinone ring electrophilicity, potentiating interactions with nucleophilic residues (e.g., cysteine thiols or histidine imidazoles) in enzyme active sites [5]. This dual steric-electronic modulation underpins the enhanced kinase inhibitory activity of iodinated quinazolines, as evidenced by 85% EGFR inhibition with 6-iodo-4-anilinoquinazoline versus 52% for the chloro analog [9]. Additionally, carbon-iodine bonds exhibit metabolic stability superior to bromo or chloro derivatives, reducing dehalogenation in hepatic microsomes [7] [10].
Table 2: Comparative Effects of Halogen Substituents in Quinazolinones
Halogen | Atomic Radius (pm) | Electronegativity | Key Pharmacological Contributions |
---|---|---|---|
Fluorine | 147 | 3.98 | Enhanced membrane permeability, metabolic stability |
Chlorine | 175 | 3.16 | Moderate lipophilicity, π-stacking capability |
Bromine | 185 | 2.96 | Improved target affinity via halogen bonding |
Iodine | 198 | 2.66 | Optimal steric impact, polarizability, metabolic resistance |
The C8 position in quinazolinones exhibits exceptional sensitivity to electronic modulation, making iodine substitution a strategic tool for bioactivity enhancement. Ortho-positioned iodine induces significant conformational strain in the fused benzo ring, forcing coplanarity with the pyrimidinone core and optimizing π-stacking with aromatic residues in hydrophobic binding pockets [9]. Nuclear magnetic resonance studies demonstrate that 8-iodo substitution increases electron density at N1 and C2 positions by 18–22%, augmenting hydrogen bond donor/acceptor capacity critical for target engagement [10]. This electronic redistribution is exploited in kinase inhibitors where 8-iodoquinazolines exhibit 3.7-fold stronger binding to Bruton's tyrosine kinase versus unsubstituted analogs [7]. Furthermore, the carbon-iodine bond serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), enabling rapid generation of structure-activity relationship libraries without scaffold re-synthesis [9].
Methylation at C2 and C7 positions addresses fundamental limitations of unsubstituted quinazolinones while amplifying pharmacological performance. The C2 methyl group prevents lactam-lactim tautomerism by sterically blocking proton transfer, locking the molecule in the bioactive 4-oxo configuration [1] [4]. This configuration is essential for forming a canonical hydrogen-bonding triad with kinase hinge regions, as confirmed by X-ray crystallography of EGFR complexes [4] [7]. Concurrently, C7 methylation enhances membrane permeability by elevating log P values by 0.8–1.2 units and shielding the electron-rich benzo ring from cytochrome P450 oxidation [1]. Molecular dynamics simulations reveal that 2,7-dimethyl substitution reduces solvent-accessible surface area by 32%, diminishing polar interactions with aqueous phases and promoting intracellular accumulation [4]. The synergistic effect is evident in 2,7-dimethyl-8-iodoquinazolin-4-one derivatives exhibiting 5-fold greater cellular uptake than unmethylated analogs in MCF-7 breast cancer models [4].
Table 3: Structure-Activity Relationship of Quinazolinone Substituents
Position | Substituent | Key Pharmacological Impacts | Molecular Mechanisms |
---|---|---|---|
C2 | Methyl | Prevents tautomerization; stabilizes 4-oxo form | Steric blockade of proton transfer |
C7 | Methyl | Increases log P; reduces metabolic oxidation | Hydrophobic barrier formation; electron density modulation |
C8 | Iodo | Enhances target affinity; enables cross-coupling chemistry | Halogen bonding; conformational restriction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: